molecular formula C12H16N2O2S B14664683 1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide CAS No. 46808-65-5

1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide

Cat. No.: B14664683
CAS No.: 46808-65-5
M. Wt: 252.33 g/mol
InChI Key: GYXWNPAZBXUZOH-UHFFFAOYSA-N
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Description

1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and oxygen atoms. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiadiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and other additives may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted benzothiadiazepine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzothiadiazepine, 2,5-dihydro-3-isopropyl-2-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of isopropyl and methyl groups at specific positions can enhance its biological activity and selectivity compared to other similar compounds .

Properties

CAS No.

46808-65-5

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C12H16N2O2S/c1-9(2)12-13-8-10-6-4-5-7-11(10)17(15,16)14(12)3/h4-7,9H,8H2,1-3H3

InChI Key

GYXWNPAZBXUZOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NCC2=CC=CC=C2S(=O)(=O)N1C

Origin of Product

United States

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